molecular formula C7H8N2O B8136132 4-Amino-2,3-dihydrofuro[2,3-b]pyridine

4-Amino-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B8136132
M. Wt: 136.15 g/mol
InChI Key: BLMKSJRHBRLDMH-UHFFFAOYSA-N
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Description

4-Amino-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused furan and pyridine ring system, which imparts distinct chemical and biological properties.

Chemical Reactions Analysis

4-Amino-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

4-Amino-2,3-dihydrofuro[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction is crucial for its potential therapeutic effects, particularly in neurological conditions.

Comparison with Similar Compounds

4-Amino-2,3-dihydrofuro[2,3-b]pyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct properties not found in simpler pyridine derivatives.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMKSJRHBRLDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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